molecular formula C10H8BrN3 B12833459 3-Bromo-5-(p-tolyl)-1,2,4-triazine

3-Bromo-5-(p-tolyl)-1,2,4-triazine

Cat. No.: B12833459
M. Wt: 250.09 g/mol
InChI Key: IPCYLWXECKKZBL-UHFFFAOYSA-N
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Description

3-Bromo-5-(p-tolyl)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a bromine atom and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(p-tolyl)-1,2,4-triazine typically involves the reaction of 3-amino-5-(p-tolyl)-1,2,4-triazine with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(p-tolyl)-1,2,4-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-5-(p-tolyl)-1,2,4-triazine derivatives, while coupling reactions can produce various aryl or alkyl-substituted triazines.

Scientific Research Applications

3-Bromo-5-(p-tolyl)-1,2,4-triazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

    Biological Studies: Researchers may use the compound to study its interactions with biological targets, potentially leading to the discovery of new drugs or biochemical tools.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(p-tolyl)-1,2,4-triazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and triazine ring can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(phenyl)-1,2,4-triazine
  • 3-Bromo-5-(m-tolyl)-1,2,4-triazine
  • 3-Bromo-5-(o-tolyl)-1,2,4-triazine

Uniqueness

3-Bromo-5-(p-tolyl)-1,2,4-triazine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

3-bromo-5-(4-methylphenyl)-1,2,4-triazine

InChI

InChI=1S/C10H8BrN3/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3

InChI Key

IPCYLWXECKKZBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC(=N2)Br

Origin of Product

United States

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